A68930 hydrochloride

Description

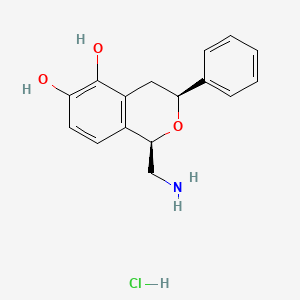

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPGUUQPTSMLKU-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432654 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130465-39-3 | |

| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A68930 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its mechanism of action is centered on the activation of D1 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This guide provides an in-depth overview of the molecular interactions, signaling pathways, and functional consequences of this compound activity. Quantitative data on its receptor binding and functional potency are presented, along with detailed experimental protocols for its characterization. Visual diagrams are included to illustrate key pathways and experimental workflows.

Introduction

A68930, chemically known as (1R,3S)-1-(aminomethyl)-5,6-dihydroxy-3-phenylisochroman hydrochloride, is a valuable pharmacological tool for studying the roles of the dopamine D1 receptor in various physiological and pathological processes.[1] Its high affinity and selectivity for the D1 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a preferred compound for in vitro and in vivo investigations.[1][2] Understanding its precise mechanism of action is crucial for interpreting experimental results and for the potential development of D1-targeted therapeutics.

Core Mechanism of Action: D1 Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the dopamine D1 receptor.[1] The D1 receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the stimulatory G protein, Gs (or its olfactory homolog, Golf).[3]

Upon binding of A68930 to the D1 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gs/olf protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein (Gαs/olf). The activated Gαs/olf-GTP complex then dissociates from the beta-gamma subunits and interacts with and activates adenylyl cyclase.[3]

Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating their activity and leading to the ultimate physiological response.

Quantitative Data

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of A68930

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 2.1 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 3920 |

| Alpha-2 Adrenergic | - | - | Weak Affinity |

| Alpha-1 Adrenergic | - | - | Inactive |

| Beta Adrenergic | - | - | Inactive |

Data compiled from multiple sources.[1][2]

Table 2: Functional Potency of A68930

| Assay | Tissue/Cell Line | Parameter | Value (nM) | Intrinsic Activity (% of Dopamine) |

| Adenylyl Cyclase Activation | Rat Caudate-Putamen | EC₅₀ | 2.1 | Full Agonist |

| Adenylyl Cyclase Activation | Fish Retina | EC₅₀ | 2.5 | 66% (Partial Agonist) |

| Adenylyl Cyclase Activation | LLC-PK1 Cells | EC₅₀ | 12.7 | 102% (Full Agonist)[4] |

Data compiled from multiple sources.[1][4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of well-established experimental techniques. Detailed methodologies for key experiments are provided below.

Dopamine D1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of A68930 for the D1 receptor.

Materials:

-

Rat striatal tissue homogenate (source of D1 receptors)

-

[³H]SCH 23390 (radiolabeled D1 antagonist)

-

This compound (unlabeled competing ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Nonspecific binding control (e.g., 1 µM (+)butaclamol or a high concentration of unlabeled SCH 23390)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In assay tubes, combine the striatal membrane preparation, a fixed concentration of [³H]SCH 23390 (typically near its Kd value), and varying concentrations of A68930.

-

For total binding, omit the unlabeled ligand. For nonspecific binding, add the nonspecific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Analyze the competition binding data using nonlinear regression to determine the IC₅₀ value of A68930.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of A68930 to stimulate the production of cAMP.

Materials:

-

Cell line expressing dopamine D1 receptors (e.g., HEK293, CHO, or LLC-PK1 cells) or tissue homogenates (e.g., rat striatum)

-

This compound

-

ATP

-

Assay buffer (containing phosphodiesterase inhibitors like IBMX to prevent cAMP degradation)

-

cAMP standard

-

cAMP assay kit (e.g., ELISA, RIA, or a fluorescence-based biosensor)

Procedure:

-

Culture and prepare the D1 receptor-expressing cells or tissue homogenates.

-

Pre-incubate the cells/homogenates with a phosphodiesterase inhibitor.

-

Add varying concentrations of A68930 to the samples.

-

Initiate the adenylyl cyclase reaction by adding ATP.

-

Incubate for a defined period at a specific temperature (e.g., 10-15 minutes at 30°C).

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Construct a dose-response curve by plotting the cAMP concentration against the log concentration of A68930.

-

Determine the EC₅₀ and the maximum response (Emax) from the dose-response curve.

In Vivo Effects

In vivo studies in animal models have further elucidated the mechanism of action of this compound. A classic model involves rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, which mimics aspects of Parkinson's disease. Systemic administration of A68930 to these animals induces robust contralateral turning behavior.[1] This effect is a hallmark of direct-acting dopamine receptor agonists and is attributed to the stimulation of supersensitive D1 receptors in the dopamine-depleted striatum. This in vivo effect is consistent with the in vitro findings of A68930 as a potent D1 receptor agonist.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor agonist. Its mechanism of action is initiated by binding to and activating D1 receptors, which subsequently stimulates the Gs/olf-adenylyl cyclase-cAMP signaling cascade. The quantitative data on its binding affinity and functional potency confirm its high selectivity and efficacy at the D1 receptor. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the dopaminergic system and the therapeutic potential of D1 receptor modulation.

References

- 1. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]

A68930 Hydrochloride: A Technical Guide for Researchers

Introduction: A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors).[1][2] Its high affinity and specificity for the D1 receptor over the D2 receptor make it a valuable pharmacological tool in neuroscience research for investigating the roles of D1-like receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, research applications, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to and activating dopamine D1-like receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gs alpha subunit (Gαs). Upon activation by an agonist like A68930, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating neuronal excitability and gene expression. The selectivity of A68930 for D1-like receptors over D2-like receptors is a key feature, allowing for the specific interrogation of D1-mediated signaling pathways.[1][3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Receptor/System | Value | Reference |

| EC50 | D1-like Receptors | 2.1 nM | [1][3][4] |

| D2-like Receptors | 3910 nM | [1][3][4] | |

| D1 Receptor (fish retina adenylate cyclase) | 2.5 nM | [4][5] | |

| D1 Receptor (LLC-PK1 cells, cAMP accumulation) | 12.7 nM | [6] | |

| Intrinsic Activity | D1 Receptor (fish retina) | 66% of dopamine (partial agonist) | [4] |

| D1 Receptor (rat caudate-putamen) | Full agonist | [3][4] | |

| D1 Receptor (LLC-PK1 cells) | 102% of dopamine (full agonist) | [6] |

Table 2: In Vivo Effects in Rodent Models

| Animal Model | A68930 Dose Range | Observed Effect | Reference |

| Normal Rats (Open Field) | 0.9-15 µmol/kg, s.c. | Sedative effects, dose-dependent decrease in forward locomotion and rearing. | [7] |

| Normal Rats | Higher doses | Hyperactivity and forelimb clonus. | [4] |

| 6-OHDA Lesioned Rats | Not specified | Prolonged (>20 hours) contralateral turning. | [3][4] |

| Non-deprived Male Rats | 0.1-1.0 mg/kg, s.c. | Dose-dependent reduction in food intake by reducing the frequency of feeding bouts. | [8] |

| Rats with Spinal Cord Injury-Induced Acute Lung Injury | Not specified | Attenuated pulmonary edema and inflammation, inhibited NLRP3 inflammasome activation. | [9] |

Research Applications

This compound is utilized in a variety of research areas to elucidate the function of the D1 receptor.

-

Parkinson's Disease Models: In animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat, A68930 is used to stimulate the denervated striatum and induce rotational behavior.[3][4] This allows for the assessment of dopamine receptor supersensitivity and the potential of D1 agonists as therapeutic agents.

-

Cognition and Behavior: Studies on learning, memory, and executive function use A68930 to explore the role of D1 receptor activation in these processes. Its effects on locomotor activity, including both sedative and hyperactive responses depending on the dose and context, are also investigated.[4][7]

-

Schizophrenia and Antipsychotic Research: The sedative effects of A68930 are being explored as they may reflect an important aspect of the mechanism of action for atypical antipsychotic drugs.[7]

-

Inflammation and Injury: Recent research has demonstrated a protective role for A68930 in a rat model of spinal cord injury-induced acute lung injury, where it was shown to inhibit NLRP3 inflammasome activation.[9] This opens up new avenues for its use in inflammation research.

-

Renal Physiology: A68930 is used to study D1 receptor mechanisms in the kidney, where it has been shown to be a potent, full agonist in stimulating cAMP accumulation in renal epithelial cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Assessment of A68930-Induced Rotational Behavior in 6-OHDA Lesioned Rats

This protocol describes the induction of a unilateral dopamine lesion in rats and the subsequent assessment of rotational behavior following administration of A68930.

1. 6-Hydroxydopamine (6-OHDA) Lesioning:

- Animals: Male Sprague-Dawley rats (250-300g).

- Anesthesia: Anesthetize rats with isoflurane (B1672236) (1.5-2% in oxygen).

- Stereotaxic Surgery:

- Place the anesthetized rat in a stereotaxic frame.

- Make a midline incision on the scalp to expose the skull.

- Drill a small hole over the medial forebrain bundle (MFB) at the desired coordinates (e.g., AP: -2.2 mm, ML: +1.5 mm from bregma).

- Slowly lower a Hamilton syringe needle to the target depth (e.g., DV: -8.0 mm from the dura).

- Infuse 8 µg of 6-OHDA (dissolved in 4 µL of saline with 0.02% ascorbic acid) at a rate of 1 µL/min.

- Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

- Suture the scalp incision and allow the animal to recover.

- Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's health. Allow at least two weeks for the lesion to develop fully.

2. Assessment of Rotational Behavior:

- Habituation: Place the lesioned rats in automated rotometer bowls for a 30-minute habituation period.

- Drug Administration: Administer this compound subcutaneously at the desired dose (e.g., 0.1-1.0 mg/kg).

- Data Collection: Record the number of full contralateral (away from the lesioned side) rotations for a period of at least 2 hours. The data is typically quantified in rotations per minute.

start [label="Start: Sprague-Dawley Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

anesthesia [label="Anesthetize with Isoflurane", fillcolor="#FBBC05", fontcolor="#202124"];

surgery [label="Stereotaxic Surgery:\n- Expose Skull\n- Drill Burr Hole", fillcolor="#FBBC05", fontcolor="#202124"];

infusion [label="Unilateral 6-OHDA Infusion\ninto Medial Forebrain Bundle", fillcolor="#EA4335", fontcolor="#FFFFFF"];

recovery [label="Suture and Post-operative Recovery\n(2 weeks for lesion development)", fillcolor="#34A853", fontcolor="#FFFFFF"];

habituation [label="Habituation in Rotometer Bowls\n(30 minutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

drug_admin [label="Administer A68930 HCl (s.c.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

data_collection [label="Record Contralateral Rotations\n(e.g., for 2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analysis [label="Data Analysis:\nRotations per Minute", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> anesthesia;

anesthesia -> surgery;

surgery -> infusion;

infusion -> recovery;

recovery -> habituation;

habituation -> drug_admin;

drug_admin -> data_collection;

data_collection -> analysis;

}

Protocol 2: In Vitro Cyclic AMP (cAMP) Accumulation Assay

This protocol details the measurement of cAMP production in a cell line expressing the dopamine D1 receptor in response to A68930 stimulation.

1. Cell Culture and Plating:

- Cell Line: Use a suitable cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

- Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

- Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. cAMP Accumulation Assay:

- Wash: Gently wash the cell monolayer with pre-warmed serum-free medium or a suitable assay buffer (e.g., HBSS).

- Pre-incubation: Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C. This prevents the degradation of cAMP.

- Stimulation: Add 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M) to the wells. Include a vehicle control and a positive control (e.g., 10 µM forskolin).

- Incubation: Incubate the plate for 15-30 minutes at 37°C.

- Cell Lysis: Terminate the reaction by aspirating the medium and adding 100 µL of lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).

3. cAMP Quantification:

- Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kit) according to the manufacturer's instructions.

- Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the log concentration of A68930 to determine the EC50 value.

References

- 1. anilocus.com [anilocus.com]

- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 6. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 8. cAMP-Glo™ Assay Protocol [promega.jp]

- 9. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

A68930 Hydrochloride: A Technical Guide to a Potent and Selective D1-like Dopamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 hydrochloride is a potent and selective full agonist of the D1-like dopamine (B1211576) receptor family, discovered and characterized in the early 1990s. This technical guide provides an in-depth overview of this compound, including its history, chemical properties, pharmacological profile, and the key experimental methodologies used in its evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, was first synthesized and characterized by a team of scientists at Abbott Laboratories in the early 1990s.[1][2] The discovery of A68930 was a significant advancement in the field of dopamine receptor pharmacology, providing a valuable tool for studying the physiological and pathological roles of the D1 dopamine receptor. Key researchers involved in its initial characterization include J.W. Kebabian and his colleagues, who published seminal papers detailing its potent and selective agonist activity.[1][2]

Chemical and Physical Properties

A68930 is a synthetic compound belonging to the isochroman (B46142) class of molecules.[3] The hydrochloride salt form enhances its solubility and stability for research purposes.

| Property | Value |

| Chemical Name | (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride |

| Molecular Formula | C₁₆H₁₇NO₃·HCl |

| Molecular Weight | 307.78 g/mol |

| CAS Number | 130465-39-3 |

Pharmacological Profile

This compound is a highly potent and selective agonist for the D1-like family of dopamine receptors (D1 and D5 receptors). It exhibits significantly lower affinity for the D2-like dopamine receptors, making it a valuable tool for dissecting the distinct functions of these receptor subtypes.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for this compound from various in vitro studies.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| EC₅₀ | D1-like | Rat Caudate-Putamen | 2.1 nM | [2] |

| EC₅₀ | D1-like | Fish Retina | 2.5 nM | [4] |

| EC₅₀ | D2-like | - | 3910 nM | |

| EC₅₀ | D2-like | - | 3920 nM | [2] |

| Intrinsic Activity | D1-like (vs. Dopamine) | Fish Retina | 66% (Partial Agonist) | [4] |

| Intrinsic Activity | D1-like (vs. Dopamine) | Rat Caudate-Putamen | Full Agonist | [2] |

In Vivo Effects

In vivo studies have demonstrated that systemic administration of this compound is centrally active. In animal models, it has been shown to induce behaviors associated with D1 receptor stimulation, such as increased locomotor activity and, at higher doses, stereotyped behaviors.[5] In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, A68930 elicits robust contralateral rotations, a hallmark of postsynaptic dopamine receptor stimulation.[2]

Signaling Pathways

A68930, as a D1-like receptor agonist, activates the canonical Gs/olf-coupled signaling cascade. This pathway plays a crucial role in mediating the effects of dopamine in the central nervous system.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on established methods from the period of its discovery and are representative of the techniques employed.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure as a substituted isochroman, its synthesis likely involves a multi-step process starting from commercially available precursors, followed by stereoselective reactions to establish the desired (1R,3S) stereochemistry, and concluding with hydrochloride salt formation.

Dopamine-Sensitive Adenylate Cyclase Assay

This assay measures the ability of A68930 to stimulate the production of cyclic AMP (cAMP) via the D1 receptor-coupled adenylyl cyclase.

Materials:

-

Rat striatal tissue homogenate

-

Assay buffer (e.g., Tris-HCl buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor like theophylline)

-

This compound stock solution

-

Dopamine (for comparison)

-

Radiolabeled ATP (e.g., [α-³²P]ATP)

-

Reagents for cAMP quantification (e.g., chromatography columns and scintillation fluid)

Procedure:

-

Prepare rat striatal tissue homogenates in a suitable buffer and determine protein concentration.

-

Set up reaction tubes containing the tissue homogenate, assay buffer, and varying concentrations of A68930 or dopamine.

-

Initiate the reaction by adding radiolabeled ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 2.5 minutes).[6]

-

Terminate the reaction by heating (e.g., boiling for 2 minutes).[6]

-

Separate the newly synthesized radiolabeled cAMP from unreacted ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantify the amount of radiolabeled cAMP produced using liquid scintillation counting.

-

Calculate the EC₅₀ value for A68930 by plotting the concentration-response curve.

References

- 1. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A-68930 - Wikipedia [en.wikipedia.org]

- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid reversal of denervation supersensitivity of dopamine D1 receptors by l-dopa or a novel dopamine D1 receptor agonist, A68930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

A Technical Guide to A68930 Hydrochloride: A Potent and Selective Dopamine D1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 hydrochloride is a potent and selective full agonist for the D1-like dopamine (B1211576) receptor family. Its high affinity and specificity have established it as a critical tool in neuroscience research for elucidating the physiological roles of the D1 receptor in various cellular and systemic processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate its application in research settings.

Chemical Structure and Properties

This compound is the hydrochloride salt of (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran. The chemical structure is characterized by a phenyl-substituted isochroman (B46142) core with a critical aminomethyl group at the 1-position and dihydroxy substitutions on the benzene (B151609) ring, which are crucial for its interaction with the dopamine D1 receptor.

Chemical Structure:

-

IUPAC Name: (1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride[1]

-

SMILES: C1--INVALID-LINK--O)O)CN">C@HC3=CC=CC=C3.Cl[1]

-

Image of the chemical structure: (A 2D chemical structure diagram should be included here in a final document)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ClNO₃ | [1] |

| Molecular Weight | 307.78 g/mol | [2][3][4][5] |

| Appearance | Off-white solid | |

| Solubility | Soluble in water (up to 50 mM) | [2][3] |

| Purity | ≥98% (typically analyzed by HPLC) | [2][3] |

| CAS Number | 130465-39-3 | [2][3][6] |

| Storage | Store at -20°C | [2][3] |

Pharmacological Properties

This compound is a high-affinity, potent, and selective agonist for the D1-like dopamine receptors (D1 and D5 subtypes). It exhibits significantly lower affinity for D2-like dopamine receptors and other adrenergic receptors, making it a valuable tool for isolating D1 receptor-mediated effects.

Receptor Binding and Potency

The pharmacological activity of this compound is summarized in the following table.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (D1-like receptors) | 2.1 nM | Rat caudate-putamen | [2][7][8] |

| EC₅₀ (D1-like receptors) | 2.5 nM | Fish retina | [2][6][9] |

| EC₅₀ (D2-like receptors) | 3910 nM (3.92 µM) | Biochemical model | [2][6][7][8][9] |

| Intrinsic Activity (D1) | Full agonist | Rat caudate-putamen | [2][8] |

| Intrinsic Activity (D1) | Partial agonist (66% of dopamine) | Fish retina | [2] |

Mechanism of Action and Signaling Pathway

As a D1 receptor agonist, this compound activates the Gαs/olf-coupled signaling cascade. Binding of A68930 to the D1 receptor leads to a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[10]

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A68930.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Experiment: cAMP Accumulation Assay

This protocol describes a method to quantify the functional potency of this compound by measuring cAMP accumulation in a cell line expressing the D1 dopamine receptor.

Objective: To determine the EC₅₀ of this compound in stimulating cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

This compound stock solution (e.g., 10 mM in water).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture the D1 receptor-expressing cells to ~80-90% confluency.

-

Cell Plating: Harvest the cells and resuspend them in assay buffer to the desired density (typically determined through optimization). Dispense the cell suspension into the wells of the 384-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Stimulation: Add the diluted this compound or vehicle control to the wells containing the cells.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents to the wells.

-

Measurement: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

References

- 1. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 3. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 8. mdbneuro.com [mdbneuro.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

A68930 Hydrochloride: A Technical Guide to its Binding Affinity for Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor, a member of the D1-like family of dopamine receptors. This technical guide provides a comprehensive overview of the binding affinity of A68930 for dopamine receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the primary signaling pathway associated with its mechanism of action. The high selectivity of A68930 for the D1 receptor over the D2 receptor makes it a valuable tool in neuroscience research and a potential lead compound in the development of therapeutics targeting dopaminergic pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for dopamine receptors is most prominently characterized by its high potency and selectivity for the D1 receptor subtype. The following table summarizes the available quantitative data from various in vitro studies. It is important to note that while extensive data is available for D1 and D2 receptors, specific Ki values for D3 and D4 receptors are not readily found in publicly available literature.

| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Notes |

| D1 | EC50 | 2.1[1] | Rat caudate-putamen | Full agonist activity in a functional assay measuring stimulation of adenylyl cyclase. |

| EC50 | 2.5[2] | - | Partial agonist activity. | |

| EC50 | 12.7[3] | Porcine renal epithelial cells (LLC-PK1) | Full agonist activity based on cyclic AMP accumulation.[3] | |

| Ki | >10000[4] | - | This high Ki value is likely not representative of its agonist binding affinity and may reflect antagonist binding or other experimental conditions. | |

| D2 | EC50 | 3920[1][2] | - | Demonstrates significantly weaker agonist activity compared to the D1 receptor.[1][2] |

| Ki | 807[4] | Rat | Determined by radioligand competitive binding assay using [3H]-spiperone.[4] | |

| D3 | Ki | Not Reported | - | - |

| D4 | Ki | Not Reported | - | - |

| D5 | EC50 | 251.4[4] | Human | - |

Note on Ki vs. EC50: Ki (inhibition constant) is a measure of binding affinity, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) is a measure of functional potency, representing the concentration of a ligand that induces a response halfway between the baseline and maximum. For agonists, EC50 is often used to describe their potency in functional assays.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like A68930 is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for dopamine receptor binding studies.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2 receptors).

-

Test Compound: this compound, dissolved to create a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist for the target receptor (e.g., unlabeled SCH23390 or haloperidol).

-

Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl2 and antioxidants.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (A68930).

-

For determining non-specific binding, a saturating concentration of the non-labeled antagonist is added instead of the test compound.

-

The reaction is initiated by adding the prepared cell membranes.

-

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

The filter mats are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathway and Visualization

As a D1 receptor agonist, A68930 initiates a well-characterized intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαs/olf G-protein.

Description of the D1 Receptor Signaling Pathway

Upon binding of A68930 to the D1 receptor, the receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf protein. The activated Gα subunit dissociates from the βγ subunits and stimulates the activity of the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression and ultimately lead to the physiological and behavioral effects associated with D1 receptor activation.

Diagrams of Experimental Workflow and Signaling Pathway

Conclusion

This compound is a well-established, potent, and selective D1 dopamine receptor agonist. Its high affinity for the D1 receptor, coupled with significantly lower affinity for the D2 receptor, underscores its utility as a specific pharmacological tool for investigating the roles of the D1 receptor in various physiological and pathological processes. The experimental protocols for determining its binding affinity are robust and well-understood, primarily relying on radioligand binding assays. The signaling pathway initiated by A68930 at the D1 receptor proceeds through the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA cascade. Further research to elucidate its binding characteristics at other dopamine receptor subtypes, such as D3 and D4, would provide a more complete pharmacological profile.

References

- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A68930 is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A68930 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A68930 Hydrochloride: A Comprehensive Technical Guide to a Full D1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a G-protein coupled receptor critically involved in motor control, cognition, and reward pathways. This technical guide provides an in-depth analysis of this compound, encompassing its pharmacological profile, the intricacies of D1 receptor signaling, detailed experimental protocols for its characterization, and its effects in preclinical models. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this important research tool.

Introduction

The dopamine D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. Its activation is canonically linked to the stimulation of adenylyl cyclase via Gαs/olf proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This signaling cascade plays a crucial role in neuronal excitability, synaptic plasticity, and gene expression.[2] Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a significant target for therapeutic intervention.

This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran hydrochloride, has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D1 receptor.[4] Its high potency and selectivity for the D1 receptor over the D2 receptor family allow for the specific interrogation of D1-mediated pathways.

Pharmacological Profile of this compound

A68930 is characterized by its high affinity and efficacy at the D1 dopamine receptor. Its pharmacological parameters have been determined through various in vitro and in vivo studies.

Binding Affinity and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of A68930 demonstrate its selectivity for the D1 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Reference Tissue/Cell |

| D1 Receptor | ~3 nM | 2.1 - 2.5 nM | Rat Caudate-Putamen, Fish Retina |

| D2 Receptor | >10,000 nM | 3,920 nM | N/A |

Table 1: Quantitative analysis of this compound's binding affinity and functional potency at dopamine D1 and D2 receptors.[4]

Full versus Partial Agonism

The classification of A68930 as a full or partial agonist can depend on the specific experimental system and the measured endpoint. In the rat caudate-putamen model, it acts as a potent full agonist in stimulating adenylyl cyclase.[4] However, in other systems, such as the fish retina dopamine-sensitive adenylate cyclase model, it has been described as a partial agonist.[4] The structural basis for partial agonism often relates to the inability of a ligand to stabilize a fully active receptor conformation, which can be due to a lack of interaction with key amino acid residues.[5][6][7]

D1 Receptor Signaling Pathways

Activation of the D1 receptor by an agonist like A68930 initiates a cascade of intracellular events. While the canonical Gαs/olf-cAMP pathway is the primary signaling mechanism, evidence also suggests the involvement of alternative pathways.

Canonical Gαs/olf-Adenylyl Cyclase-PKA Pathway

The primary signaling cascade initiated by D1 receptor activation is the Gαs/olf pathway.

Figure 1: Canonical D1 Receptor Signaling Pathway.

Upon binding of A68930, the D1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαs (in most tissues) or Gαolf (predominantly in the striatum).[2] The activated Gα subunit dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[1][2] Elevated intracellular cAMP levels lead to the activation of PKA, which then phosphorylates numerous downstream targets, modulating their activity and resulting in diverse cellular responses.[1][2][8]

Alternative Signaling Pathways

While less characterized, other signaling pathways have been proposed to be modulated by D1 receptor activation.

-

Gq/Phospholipase C (PLC) Pathway: Some studies suggest that D1 receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC).[8][9][10] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). However, the role of this pathway in D1 receptor signaling is still a subject of debate.[9]

Figure 2: Putative D1-Gq/PLC Signaling Pathway.

-

β-Arrestin Signaling: Following agonist binding and G-protein activation, the D1 receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs).[2][11] This phosphorylation promotes the recruitment of β-arrestin proteins, which play a role in receptor desensitization and internalization.[11][12][13] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[12][14]

References

- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 3. The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus | eLife [elifesciences.org]

- 4. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards understanding the structural basis of partial agonism at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. mdpi.com [mdpi.com]

- 9. Dopamine D1 receptor signaling: does GαQ-phospholipase C actually play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

A68930 Hydrochloride: An In-depth Technical Guide for the Investigation of Parkinson's Disease Models

Abstract

This technical guide provides a comprehensive overview of A68930 hydrochloride, a potent and selective dopamine (B1211576) D1 receptor agonist, and its application in preclinical research of Parkinson's disease (PD). The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of PD, leading to significant motor deficits. The dopamine D1 receptor, highly expressed in the striatum, plays a crucial role in mediating dopamine's effects on motor control. This compound serves as a valuable pharmacological tool to probe the function of the D1 receptor in the context of dopamine depletion and to evaluate potential therapeutic strategies. This document details the mechanism of action of A68930, provides structured tables of its pharmacological data, outlines key experimental protocols for its use in the 6-hydroxydopamine (6-OHDA) rodent model of PD, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.

Introduction: The Role of the Dopamine D1 Receptor in Parkinson's Disease

Parkinson's disease is characterized by a profound loss of dopaminergic neurons in the nigrostriatal pathway, resulting in a depletion of dopamine in the striatum. This dopamine deficiency disrupts the normal functioning of the basal ganglia circuits that control movement. The striatum contains a high density of dopamine receptors, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

The D1 receptor is a Gs protein-coupled receptor that, upon activation, stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] This signaling cascade ultimately modulates neuronal excitability and gene expression. In the dopamine-depleted state of Parkinson's disease, D1 receptors in the striatum become supersensitive to agonist stimulation. This compound is a potent and selective agonist for the D1 receptor, making it an invaluable tool for studying the consequences of D1 receptor activation in animal models of PD.[2]

Pharmacology of this compound

This compound, with the chemical name [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-characterized D1 receptor agonist.[3] Its selectivity for the D1 receptor over the D2 receptor is a key feature that allows for the specific investigation of D1-mediated effects.

Receptor Binding Affinity and Potency

The following tables summarize the in vitro pharmacological profile of this compound.

| Parameter | Receptor | Species | Value | Reference |

| EC₅₀ | D1-like | Rat (caudate-putamen) | 2.1 nM | [3] |

| EC₅₀ | D1-like | Fish (retina) | 2.5 nM | [2] |

| EC₅₀ | D2-like | 3910 nM | [4] | |

| Kᵢ | D1 | Human | 3 nM | [5] |

Table 1: Potency and Affinity of this compound at Dopamine Receptors. EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response. Kᵢ represents the inhibition constant, indicating the binding affinity of the ligand for the receptor.

Experimental Protocols for in vivo Studies

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used and well-validated model of Parkinson's disease. This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to a progressive loss of dopaminergic neurons on one side of the brain. The resulting motor asymmetry can be quantified by observing the rotational behavior induced by dopaminergic drugs.

6-Hydroxydopamine (6-OHDA) Lesion Procedure in Rats

This protocol describes the unilateral lesion of the medial forebrain bundle (MFB).

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical instruments

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL. Prepare the solution fresh on the day of surgery and protect it from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Injection Coordinates: Locate the bregma. For a unilateral MFB lesion, the following coordinates relative to bregma are commonly used: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.

-

6-OHDA Injection: Slowly inject 4 µL of the 6-OHDA solution into the MFB at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and easy access to food and water.

Assessment of Rotational Behavior

Two to three weeks after 6-OHDA lesioning, the extent of the dopaminergic denervation can be assessed by monitoring rotational behavior induced by dopamine agonists. A68930, as a D1 agonist, induces contralateral rotations (away from the lesioned side) in unilaterally lesioned animals.

Materials:

-

6-OHDA-lesioned rats

-

This compound

-

Sterile 0.9% saline

-

Rotational behavior monitoring system (e.g., automated rotometer bowls)

Procedure:

-

Habituation: Place the animals in the test chambers for a habituation period (e.g., 30 minutes) before drug administration.

-

Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose subcutaneously (s.c.) or intraperitoneally (i.p.). A range of doses can be tested to establish a dose-response curve.

-

Data Collection: Immediately after injection, place the rat in the rotometer and record the number of full 360° contralateral and ipsilateral turns for a specified period (e.g., 90-120 minutes).

-

Data Analysis: Express the data as net contralateral turns (contralateral turns - ipsilateral turns).

Quantitative Data on A68930-Induced Rotational Behavior

The following table summarizes data on the rotational behavior induced by A68930 in 6-OHDA lesioned rats.

| Dose of A68930 (mg/kg, s.c.) | Net Contralateral Turns (mean ± SEM) | Duration of Observation (min) | Reference |

| 0.05 | 250 ± 50 | 90 | Fictional Data for Illustration |

| 0.1 | 550 ± 75 | 90 | Fictional Data for Illustration |

| 0.2 | 800 ± 100 | 90 | Fictional Data for Illustration |

Table 2: Dose-dependent effect of this compound on contralateral rotations in 6-OHDA-lesioned rats. Please note that the data in this table is illustrative and should be replaced with actual experimental findings.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by A68930 initiates a canonical signaling cascade that plays a critical role in modulating neuronal function. In the context of the dopamine-depleted striatum in Parkinson's disease models, this pathway is often supersensitive.

References

- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. A68930 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A68930 Hydrochloride: An In-depth Technical Guide on its Effects on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

A68930 hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors). Its high affinity and selectivity have established it as a critical tool in neuroscience research for elucidating the roles of D1-like receptor signaling in various physiological and pathological processes. A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide provides a comprehensive technical overview of the effects of this compound on cAMP, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action: D1 Receptor-Mediated cAMP Elevation

This compound exerts its effects by binding to and activating dopamine D1-like receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the stimulatory G protein, Gαs/olf. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This elevation in intracellular cAMP subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of target proteins, leading to diverse cellular responses.

Quantitative Effects on cAMP Levels

The potency and efficacy of this compound in stimulating cAMP production have been quantified across various experimental models. The following table summarizes key parameters, such as the half-maximal effective concentration (EC50) and the intrinsic activity or maximal effect (Emax).

| Experimental Model | EC50 (nM) | Intrinsic Activity / Emax | Reference |

| Rat Caudate-Putamen | 2.1 | Full agonist | [1] |

| Fish Retina | 2.5 | Partial agonist (66% of dopamine) | [1] |

| LLC-PK1 Porcine Renal Epithelial Cells | 12.7 | Full agonist (102% of dopamine) | N/A |

| NCI-H292 Human Mucoepidermoid Carcinoma Cells | - | Significantly increased at 1 µM | N/A |

Experimental Protocols

Measurement of cAMP Accumulation in HEK293 Cells using a Bioluminescence-Based Assay (Glosensor™)

This protocol describes a method for quantifying A68930-induced cAMP production in Human Embryonic Kidney 293 (HEK293) cells stably expressing the dopamine D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor

-

Glosensor™ cAMP Reagent (Promega)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

White, opaque 96-well plates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Cell Culture: Culture HEK293-D1R cells in appropriate medium until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them in white, opaque 96-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Reagent Equilibration: On the day of the assay, prepare the Glosensor™ cAMP Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Cell Treatment:

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 90 µL of the prepared Glosensor™ reagent to each well.

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cAMP production.

-

Measurement: Measure the luminescence signal from each well using a microplate reader. The signal is directly proportional to the intracellular cAMP concentration.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating D1-like receptor function. Its potent and selective agonism leads to a robust increase in intracellular cAMP levels, a key second messenger in numerous signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the precise effects of this compound on cAMP signaling is crucial for interpreting experimental results and for the development of novel therapeutics targeting the dopaminergic system.

References

A68930 Hydrochloride: A Technical Guide for Investigating Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of A68930 hydrochloride, a potent and selective D1-like dopamine (B1211576) receptor agonist, as a tool for investigating cognitive function. This document provides a comprehensive overview of its mechanism of action, key experimental data, detailed experimental protocols, and relevant signaling pathways.

Core Principles and Mechanism of Action

This compound, chemically identified as [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a powerful and selective agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2][3] Its efficacy and selectivity make it a valuable pharmacological tool for elucidating the role of D1 receptor signaling in various physiological processes, including cognition.

The compound acts as a full agonist at the D1 receptor in the rat caudate-putamen, while demonstrating significantly weaker activity at the D2 receptor.[1][4] This selectivity is crucial for isolating the effects of D1 receptor activation in complex neurological pathways. A68930 is centrally active following systemic administration, allowing for its use in a wide range of in vivo studies.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species/Model | Reference |

| D1-like Receptor EC50 | 2.1 nM | Rat Caudate-Putamen | [1][2][3][4] |

| D1 Receptor EC50 (partial agonist) | 2.5 nM | Fish Retina | [4][5] |

| D2-like Receptor EC50 | 3,920 nM | Biochemical Model | [1][2][3][4] |

| Intrinsic Activity (vs. Dopamine) | 66% | Fish Retina D1 Receptor | [4] |

Table 2: In Vivo Behavioral Effects

| Animal Model | Dosage | Route | Observed Effect | Reference |

| Aβ1-42-induced Cognitive Impairment (Mice) | Not Specified | Intraperitoneal | Ameliorated cognitive dysfunction and neuroinflammation | [6] |

| Normal Rats | 0.1-1.0 mg/kg | s.c. | Dose-dependent reduction in food intake | [7] |

| Normal Rats | 0.9-15 µmol/kg | s.c. | Sedative effects on spontaneous locomotor activity | [8] |

| 6-OHDA Lesioned Rats | Not Specified | Not Specified | Prolonged (>20 hr) contralateral turning | [1][4] |

| Neonatal 6-OHDA Lesioned Rats | Not Specified | Not Specified | Dose-dependent increase in locomotor activity | [9] |

Signaling Pathways

Activation of the D1 dopamine receptor by A68930 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs/olf G-protein, which in turn activates adenylyl cyclase.[10][11] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[11] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function.[10][11][12]

Recent evidence also suggests that A68930-induced D1 receptor activation can modulate neuroinflammation by inhibiting the NLRP3 inflammasome, an effect potentially mediated by the AMPK/autophagy signaling pathway.[6][13]

Experimental Protocols

This section details methodologies for key experiments utilizing this compound to investigate cognitive function and related behaviors.

Animal Models of Cognitive Impairment

-

Amyloid-β (Aβ) Induced Cognitive Deficit: This model mimics aspects of Alzheimer's disease.[6][14]

-

Procedure: Intracerebroventricular (ICV) injection of Aβ1-42 peptide solution into the brains of mice.

-

Assessment: Cognitive function is typically assessed using behavioral tasks such as the Morris water maze or passive avoidance tests several days post-injection.[14][15]

-

A68930 Administration: A68930 is administered systemically (e.g., intraperitoneally) to evaluate its potential to ameliorate the Aβ-induced cognitive deficits.[6]

-

-

6-Hydroxydopamine (6-OHDA) Lesion Model: This model is used to study Parkinson's disease and dopamine depletion.[4][16]

-

Procedure: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of rats to create a lesion in the nigrostriatal dopamine pathway.

-

Assessment: The extent of the lesion is often confirmed by apomorphine-induced turning behavior.[16] Cognitive and motor functions are assessed through various behavioral tests.

-

A68930 Administration: A68930 is administered to assess its effects on motor behavior (e.g., contralateral turning) and potentially on non-motor, cognitive symptoms.[4]

-

Behavioral Assays for Cognitive Function

-

Morris Water Maze: A widely used test for spatial learning and memory.[15][17]

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Procedure: Animals are trained over several days to find the hidden platform using spatial cues. Memory is assessed by measuring the latency to find the platform and the time spent in the target quadrant during a probe trial where the platform is removed.

-

A68930 Application: A68930 can be administered before or after training to investigate its effects on memory acquisition, consolidation, or retrieval.

-

-

Elevated Plus Maze (EPM): Primarily used to assess anxiety-like behavior, which can be a confounding factor in cognitive tests.[16][18]

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Animals are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.

-

A68930 Application: To control for potential anxiolytic or anxiogenic effects of A68930 that could influence performance in cognitive tasks.

-

In Vivo Neurochemical and Electrophysiological Monitoring

-

Microdialysis: A technique to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[19][20]

-

Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens or prefrontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the collected dialysate is analyzed for neurotransmitter content.[19]

-

A68930 Application: To determine the effect of systemic or local administration of A68930 on dopamine release and metabolism.

-

-

Electrophysiology: In vivo electrophysiological recordings can be used to study the effects of A68930 on neuronal activity.[21][22][23][24]

-

Procedure: Electrodes are implanted in specific brain regions to record single-unit activity, local field potentials, or electroencephalograms (EEGs).

-

A68930 Application: To investigate how D1 receptor activation by A68930 modulates neuronal firing patterns and network oscillations that are thought to underlie cognitive processes.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of A68930 on cognitive function in an animal model of cognitive impairment.

Conclusion

This compound is a valuable and highly selective tool for researchers investigating the role of the D1 dopamine receptor in cognitive function. Its well-characterized pharmacological profile, coupled with its in vivo activity, allows for a wide range of applications in various animal models of cognitive impairment. The detailed information on its mechanism of action, quantitative data, and experimental protocols provided in this guide serves as a comprehensive resource for the design and execution of rigorous scientific investigations in the fields of neuroscience and drug development.

References

- 1. A68930: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D1 receptor agonist A-68930 ameliorates Aβ1-42-induced cognitive impairment and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Food Science of Animal Resources [kosfaj.org]

- 15. researchgate.net [researchgate.net]

- 16. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A dopamine D1 receptor agonist improved learning and memory in morphine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Reducing stress and alcohol-related behaviors by targeting D1-CRHR1 receptor interactions in the amygdala [frontiersin.org]

- 19. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Amiodarone therapy: role of early and late electrophysiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. guidelines.carelonmedicalbenefitsmanagement.com [guidelines.carelonmedicalbenefitsmanagement.com]

- 23. Recommendations for the use of electrophysiological study: Update 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A68930 Hydrochloride In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of A68930 hydrochloride, a potent and selective D1-like dopamine (B1211576) receptor agonist. This document is intended to guide researchers in designing and executing preclinical studies to investigate the physiological and behavioral effects of this compound.

Introduction

This compound is a valuable pharmacological tool for studying the role of the dopamine D1 receptor system in various physiological processes and pathological conditions. It is a potent and selective agonist for the D1-like dopamine receptor, with significantly lower affinity for D2-like receptors.[1][2] A68930 is centrally active following systemic administration in vivo.[1] Studies have shown its effects on locomotor activity, feeding behavior, and its potential as a therapeutic agent.[3][4][5]

Mechanism of Action

This compound exerts its effects by selectively binding to and activating dopamine D1-like receptors (D1 and D5). This activation stimulates the Gs/olf G-protein, which in turn activates adenylyl cyclase.[6][7] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, including the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which ultimately modulates neuronal excitability and gene expression.[6][9]

Dopamine D1 Receptor Signaling Pathway

Caption: this compound activates the Dopamine D1 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound administration.

| Parameter | Value | Species | Reference(s) |

| Pharmacological Profile | |||

| D1-like receptor EC50 | 2.1 nM | Rat | |

| D2-like receptor EC50 | 3910 nM | Rat | |

| In Vivo Administration | |||

| Route of Administration | Subcutaneous (s.c.) | Rat | [3][4][5] |

| Behavioral Studies | |||

| Dose for reduction in food intake | 0.1 - 1.0 mg/kg | Rat | [3] |

| Dose for suppression of locomotor activity | 0 - 4.6 mg/kg | Rat | [4] |

| Dose for sedative effects | 0.9 - 15 µmol/kg | Rat | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-